molecular formula C12H9NO3 B13879051 2-Hydroxy-5-pyridin-2-ylbenzoic acid

2-Hydroxy-5-pyridin-2-ylbenzoic acid

Katalognummer: B13879051
Molekulargewicht: 215.20 g/mol
InChI-Schlüssel: LQGUURXDLDOJKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-5-pyridin-2-ylbenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids. These compounds are known for their aromatic carboxylic acid structure, which includes a hydroxyl group and a carboxyl group attached to a benzene ring. The presence of a pyridine ring in this compound adds to its chemical complexity and potential for various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-pyridin-2-ylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of reagents and conditions can be optimized for efficiency and cost-effectiveness. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-5-pyridin-2-ylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.

    Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions, such as esterification or amidation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as acyl chlorides or anhydrides can be used for esterification, while amines can be used for amidation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in esters or amides.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-5-pyridin-2-ylbenzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Hydroxy-5-pyridin-2-ylbenzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic amino acids in proteins, further influencing their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Salicylic Acid: Similar in structure but lacks the pyridine ring.

    p-Hydroxybenzoic Acid: Similar hydroxyl and carboxyl groups but different substitution pattern.

    2-Hydroxybenzoic Acid:

Uniqueness

2-Hydroxy-5-pyridin-2-ylbenzoic acid is unique due to the presence of both a hydroxyl group and a pyridine ring, which provides additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C12H9NO3

Molekulargewicht

215.20 g/mol

IUPAC-Name

2-hydroxy-5-pyridin-2-ylbenzoic acid

InChI

InChI=1S/C12H9NO3/c14-11-5-4-8(7-9(11)12(15)16)10-3-1-2-6-13-10/h1-7,14H,(H,15,16)

InChI-Schlüssel

LQGUURXDLDOJKX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C2=CC(=C(C=C2)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.